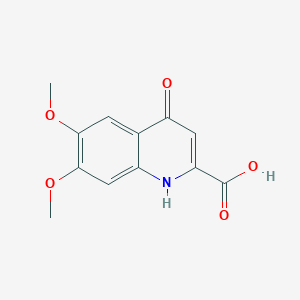

6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

CAS No.: 122234-41-7

Cat. No.: VC11898040

Molecular Formula: C12H11NO5

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122234-41-7 |

|---|---|

| Molecular Formula | C12H11NO5 |

| Molecular Weight | 249.22 g/mol |

| IUPAC Name | 6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO5/c1-17-10-3-6-7(5-11(10)18-2)13-8(12(15)16)4-9(6)14/h3-5H,1-2H3,(H,13,14)(H,15,16) |

| Standard InChI Key | QXRBOXSGWWUUBX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a quinoline core substituted with two methoxy groups, a ketone, and a carboxylic acid. Its IUPAC name is 6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid, with the following structural identifiers:

-

SMILES:

COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC -

InChIKey:

QXRBOXSGWWUUBX-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 249.22 g/mol |

| Melting Point | >250°C (decomposes) |

| Solubility | Low in water; soluble in DMSO |

| Tautomerism | Predominantly exists as 4-oxo tautomer |

The dominance of the 4-oxo tautomer over the enol form has been confirmed via NMR and DFT calculations .

Synthesis and Modifications

Classical Synthetic Routes

The synthesis typically involves cyclization reactions starting from substituted anilines or anthranilic acid derivatives. A common approach includes:

-

Acylation: Reacting 4,5-dimethoxyanthranilic acid with malonyl chloride.

-

Cyclization: Under basic conditions (e.g., NaOH/EtOH) to form the quinoline ring .

Industrial-Scale Production

Continuous flow chemistry has been proposed to enhance scalability and safety. Automated reactors with in-line monitoring optimize reaction parameters (e.g., temperature, pH) to achieve yields >80%.

Derivative Synthesis

The carboxylic acid group at position 2 allows for functionalization:

-

Amidation: Reacting with amines to yield bioactive carboxamides (e.g., antimalarial agents) .

-

Esterification: Ethyl esters are intermediates for further modifications .

Pharmacological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects:

-

Antimalarial: EC = 0.25 μM against Plasmodium falciparum (K1 and 3D7 strains).

-

Antitubercular: Inhibits Mycobacterium tuberculosis isocitrate lyase (ICL) with IC = 1.2 μM .

Table 2: Antimicrobial Efficacy

Neuroprotective Effects

The compound modulates catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), suggesting utility in Alzheimer’s and Parkinson’s diseases .

Mechanism of Action

Enzyme Inhibition

-

Isocitrate Lyase (ICL): Binds to the active site, inducing conformational changes that disrupt substrate access.

-

DNA Gyrase: Interferes with bacterial DNA replication via topoisomerase inhibition .

Receptor Interactions

-

VEGFR-2: Blocks ATP-binding pockets, reducing endothelial cell migration (K = 85 nM) .

-

Opioid Receptors: Carboxamide derivatives act as antagonists, though enantiomers show no stereoselectivity .

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | Single methoxy group at C7 | Lower antitubercular activity (IC = 5.8 μM) |

| Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ester at C3 | Enhanced bioavailability |

Clinical Candidates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume